molecular formula C19H19ClN2O3 B3520012 (4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone

(4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone

Cat. No.: B3520012
M. Wt: 358.8 g/mol
InChI Key: JNFLDSPOVFVGHL-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a benzyl group and a methanone group attached to a 5-chloro-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with 5-Chloro-2-nitrobenzoyl Chloride: The benzylated piperidine is reacted with 5-chloro-2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of (4-Benzylpiperidin-1-yl)-(5-chloro-2-aminophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of (4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrobenzoic acid).

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its synthesis and reactions are of interest for developing efficient manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone involves its interaction with specific molecular targets in biological systems. The piperidine ring may interact with neurotransmitter receptors, while the nitro and chloro groups could influence its binding affinity and activity. The exact pathways and targets would depend on the specific biological context and the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analogue with similar structural features but lacking the nitro and chloro groups.

    (4-Benzylpiperidin-1-yl)-(4-bromo-phenyl)methanone: A similar compound with a bromo group instead of a chloro group.

    (4-Benzylpiperidin-1-yl)-(4-fluorophenyl)methanone: A similar compound with a fluoro group instead of a chloro group.

Uniqueness

(4-Benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone is unique due to the presence of both nitro and chloro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(5-chloro-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-6-7-18(22(24)25)17(13-16)19(23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLDSPOVFVGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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